ML138

説明

特性

IUPAC Name |

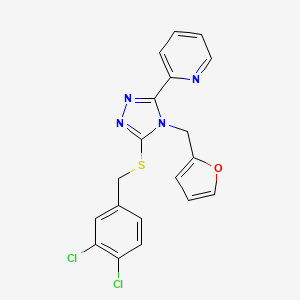

2-[5-[(3,4-dichlorophenyl)methylsulfanyl]-4-(furan-2-ylmethyl)-1,2,4-triazol-3-yl]pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H14Cl2N4OS/c20-15-7-6-13(10-16(15)21)12-27-19-24-23-18(17-5-1-2-8-22-17)25(19)11-14-4-3-9-26-14/h1-10H,11-12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QDXGAJIGONMOCL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)C2=NN=C(N2CC3=CC=CO3)SCC4=CC(=C(C=C4)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H14Cl2N4OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

417.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1355243-24-1 | |

| Record name | 1355243-24-1 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

ML138: A Technical Guide to a Selective Kappa Opioid Receptor Agagonist

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of the kappa opioid receptor (KOR) agonist, ML138. It details the compound's mechanism of action, supported by quantitative data from key experiments, and provides detailed protocols for reproducing these findings. The signaling pathways and experimental workflows are illustrated with diagrams to facilitate understanding.

Core Mechanism of Action

This compound is a potent and selective agonist for the kappa opioid receptor (KOR), a G protein-coupled receptor (GPCR).[1][2][3] Like other opioid receptors, KOR activation initiates intracellular signaling cascades that modulate neuronal activity and various physiological processes. The primary mechanism of action for KOR agonists involves the activation of inhibitory G proteins (Gi/o). This leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. Additionally, G protein activation can modulate ion channels, leading to neuronal hyperpolarization and reduced neurotransmitter release.

Beyond the canonical G protein signaling, KOR activation can also trigger the recruitment of β-arrestin proteins. This process is involved in receptor desensitization, internalization, and can also initiate G protein-independent signaling cascades. The balance between G protein activation and β-arrestin recruitment, known as functional selectivity or biased agonism, is a critical determinant of the overall pharmacological effect of a KOR agonist.

Quantitative Pharmacological Data

The following tables summarize the in vitro pharmacological data for this compound and related compounds from the primary literature.

Table 1: Radioligand Binding Affinity of this compound at Opioid Receptors

| Receptor | Radioligand | Kᵢ (nM) |

| Kappa (KOR) | [³H]-U69,593 | 2.8 |

| Mu (MOR) | [³H]-DAMGO | >10,000 |

| Delta (DOR) | [³H]-DPDPE | >10,000 |

Data from Frankowski et al., 2012.[1][3]

Table 2: Functional Activity of this compound in β-Arrestin-2 Recruitment Assay

| Assay | Cell Line | EC₅₀ (µM) | % Efficacy (relative to Dynorphin A) |

| β-Arrestin-2 Recruitment | U2OS | 0.87 | 100% |

Data from Frankowski et al., 2012.[1][3]

Signaling Pathways

The signaling pathways initiated by this compound binding to the kappa opioid receptor are depicted below.

Caption: this compound activates KOR, leading to G-protein and β-arrestin signaling.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

Radioligand Binding Assays

Objective: To determine the binding affinity (Kᵢ) of this compound for the kappa, mu, and delta opioid receptors.

Materials:

-

Membrane preparations from cells stably expressing human kappa, mu, or delta opioid receptors.

-

Radioligands: [³H]-U69,593 (for KOR), [³H]-DAMGO (for MOR), [³H]-DPDPE (for DOR).

-

Non-labeled competitor: U69,593 (for KOR), DAMGO (for MOR), DPDPE (for DOR) for non-specific binding determination.

-

This compound at various concentrations.

-

Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

96-well filter plates.

-

Scintillation counter and scintillation fluid.

Procedure:

-

In a 96-well plate, combine membrane preparations, radioligand at a concentration near its Kd, and varying concentrations of this compound.

-

For total binding, omit the competitor ligand. For non-specific binding, include a high concentration of the respective non-labeled competitor.

-

Incubate the plates at room temperature for a specified time (e.g., 60-90 minutes) to reach equilibrium.

-

Terminate the binding reaction by rapid filtration through the filter plates using a cell harvester.

-

Wash the filters with ice-cold binding buffer to remove unbound radioligand.

-

Allow the filters to dry, and then add scintillation fluid to each well.

-

Quantify the radioactivity in each well using a scintillation counter.

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Determine the IC₅₀ value of this compound by non-linear regression analysis of the competition binding data.

-

Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Caption: Workflow for the radioligand binding assay.

β-Arrestin-2 Recruitment Assay (DiscoveRx PathHunter®)

Objective: To determine the potency (EC₅₀) and efficacy of this compound in recruiting β-arrestin-2 to the kappa opioid receptor.

Materials:

-

U2OS cells co-expressing KOR fused to a ProLink™ tag (PK) and β-arrestin-2 fused to an Enzyme Acceptor (EA) fragment of β-galactosidase.

-

This compound at various concentrations.

-

Dynorphin A as a reference agonist.

-

Cell culture medium and reagents.

-

96-well white, clear-bottom assay plates.

-

PathHunter® detection reagents.

-

Luminescence plate reader.

Procedure:

-

Seed the engineered U2OS cells into 96-well assay plates and incubate overnight.

-

Prepare serial dilutions of this compound and the reference agonist, Dynorphin A.

-

Add the compound dilutions to the respective wells of the cell plate. Include a vehicle control.

-

Incubate the plate at 37°C for a specified time (e.g., 90 minutes) to allow for receptor activation and β-arrestin recruitment.

-

Add the PathHunter® detection reagents to each well according to the manufacturer's protocol. This reagent contains the substrate for the complemented β-galactosidase.

-

Incubate the plate at room temperature for 60 minutes to allow for the enzymatic reaction to proceed.

-

Measure the luminescence signal from each well using a plate reader.

-

Normalize the data to the vehicle control and plot the response as a function of this compound concentration.

-

Determine the EC₅₀ and maximal efficacy (Emax) values by fitting the data to a sigmoidal dose-response curve using non-linear regression.

Caption: Workflow for the β-arrestin recruitment assay.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Discovery of Small Molecule Kappa Opioid Receptor Agonist and Antagonist Chemotypes through a HTS and Hit Refinement Strategy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Discovery of Small Molecule Kappa Opioid Receptor Agonist and Antagonist Chemotypes through a HTS and Hit Refinement Strategy - PMC [pmc.ncbi.nlm.nih.gov]

ML138: A Selective Kappa Opioid Receptor Agonist for Neurological Research

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

ML138 is a potent and selective small molecule agonist of the kappa opioid receptor (KOR), identified through a high-throughput screening (HTS) campaign.[1][2][3] Unlike many other KOR ligands, this compound is a member of a novel class of achiral compounds that are readily synthesized, making it a valuable tool for investigating the role of the KOR system in the brain.[2][3] The kappa opioid receptor system is a key regulator of a wide array of physiological and pathological processes in the central nervous system, including pain perception, mood, addiction, and depression.[1][4][5]

Core Function and Mechanism of Action in the Brain

This compound functions as an agonist at the kappa opioid receptor, a G protein-coupled receptor (GPCR) predominantly coupled to the Gαi/o subunit.[4][6] Upon binding, this compound activates the receptor, initiating a cascade of intracellular signaling events that ultimately modulate neuronal excitability.

Activation of the KOR by agonists like this compound generally leads to inhibitory effects on neurotransmission.[7] This is achieved through several mechanisms:

-

Inhibition of adenylyl cyclase: Activation of the Gαi/o subunit inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[4]

-

Modulation of ion channels: The Gβγ subunits released upon receptor activation can directly interact with and modulate the activity of ion channels. This includes the activation of G protein-coupled inwardly rectifying potassium (GIRK) channels and the inhibition of voltage-gated calcium channels.[4][7] The opening of GIRK channels leads to potassium efflux and hyperpolarization of the neuronal membrane, making it less likely to fire an action potential. The inhibition of calcium channels reduces neurotransmitter release from presynaptic terminals.[7]

-

Regulation of signaling pathways: KOR activation can influence various downstream signaling pathways, including the mitogen-activated protein kinase (MAPK) pathway.[8] Biased signaling, where a ligand preferentially activates one pathway over another (e.g., G protein signaling versus β-arrestin2-dependent signaling), is an important area of KOR research. G protein signaling is thought to mediate the analgesic effects of KOR agonists, while β-arrestin2 signaling is associated with adverse effects like dysphoria.[6]

In the brain, KORs are strategically located in regions associated with reward, mood, and pain processing, such as the nucleus accumbens, ventral tegmental area, amygdala, and hypothalamus.[4][5] The activation of these receptors by this compound can therefore have profound effects on these neural circuits. For instance, stimulation of KORs is known to inhibit dopamine release in the striatum, a mechanism believed to underlie the aversive or dysphoric states associated with some KOR agonists.[5]

Quantitative Pharmacological Data

The pharmacological properties of this compound and related compounds were characterized through a series of in vitro assays. The data from the primary discovery paper by Frankowski et al. are summarized below.

| Compound | KOR Binding Affinity (Ki) | MOR Binding Affinity (Ki) | DOR Binding Affinity (Ki) | KOR:MOR Selectivity Ratio | KOR:DOR Selectivity Ratio |

| This compound (Probe 1) | 0.6 nM | 564 nM | >10,000 nM | 1:940 | >1:16,667 |

| U50,488H (Reference Agonist) | 2.1 nM | 1,210 nM | 6,050 nM | 1:576 | 1:2881 |

Table 1: Binding affinities and selectivity of this compound and a reference KOR agonist. Data extracted from Frankowski et al. (2012).[1]

| Assay | This compound (EC50) |

| KOR β-arrestin Agonist Assay | 1.1 µM |

Table 2: Functional activity of this compound in a β-arrestin recruitment assay. Data extracted from Frankowski et al. (2012).[1]

Experimental Protocols

The discovery and characterization of this compound involved a multi-step process, including high-throughput screening and subsequent hit validation and optimization.

High-Throughput Screening (HTS) for KOR Agonists

The initial identification of the chemical scaffold leading to this compound was performed using a β-arrestin recruitment assay.[1][3]

-

Assay Principle: This assay measures the recruitment of β-arrestin to the activated KOR, a key step in GPCR desensitization and signaling.

-

Cell Line: U2OS cells stably expressing the human kappa opioid receptor.

-

Screening Library: Approximately 290,000 compounds from the Molecular Libraries Small Molecule Repository (MLSMR).[1][3]

-

Procedure:

-

Cells were plated in 384-well plates.

-

Compounds were added at a final concentration of 10 µM.

-

The recruitment of β-arrestin was measured using a commercially available enzyme fragment complementation assay (DiscoveRx).

-

Compounds showing >50% activity relative to the endogenous ligand dynorphin A were selected for further analysis.[1][3]

-

Radioligand Binding Assays

To determine the binding affinity and selectivity of this compound, competitive radioligand binding assays were performed.

-

Receptor Sources: Membranes from Chinese Hamster Ovary (CHO) cells stably expressing the human kappa, mu, or delta opioid receptors.

-

Radioligand: [³H]-U69,593 for KOR, [³H]-DAMGO for MOR, and [³H]-Naltrindole for DOR.

-

Procedure:

-

Cell membranes were incubated with the respective radioligand and varying concentrations of the test compound (this compound).

-

The reaction was allowed to reach equilibrium.

-

Bound and free radioligand were separated by rapid filtration through glass fiber filters.

-

The amount of bound radioactivity was quantified by liquid scintillation counting.

-

The inhibition constant (Ki) was calculated from the IC50 values using the Cheng-Prusoff equation.

-

Visualizations

Kappa Opioid Receptor Signaling Pathway

Caption: Canonical signaling pathway of the Kappa Opioid Receptor (KOR) upon activation by an agonist like this compound.

Experimental Workflow for this compound Discovery

Caption: Experimental workflow for the discovery and characterization of this compound.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Discovery of Small Molecule Kappa Opioid Receptor Agonist and Antagonist Chemotypes through a HTS and Hit Refinement Strategy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Discovery of Small Molecule Kappa Opioid Receptor Agonist and Antagonist Chemotypes through a HTS and Hit Refinement Strategy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Kappa Opioid Receptor Signaling In the Brain: Circuitry and Implications for Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Kappa-opioid receptor signaling and brain reward function - PMC [pmc.ncbi.nlm.nih.gov]

- 6. κ-opioid receptor - Wikipedia [en.wikipedia.org]

- 7. Frontiers | Opioid Receptor-Mediated Regulation of Neurotransmission in the Brain [frontiersin.org]

- 8. Frontiers | Signaling underlying kappa opioid receptor-mediated behaviors in rodents [frontiersin.org]

ML138: A Technical Guide to a G Protein Biased Kappa Opioid Receptor Agonist

For Researchers, Scientists, and Drug Development Professionals

Abstract

ML138 is a potent and selective small molecule agonist for the kappa opioid receptor (KOR), a G protein-coupled receptor (GPCR) implicated in a range of physiological processes including pain, addiction, and mood. This document provides a comprehensive technical overview of this compound, with a focus on its G protein biased agonism. It details the quantitative pharmacology of this compound, including its binding affinity and functional activity at the KOR, and provides in-depth experimental protocols for key assays used in its characterization. Visual diagrams of signaling pathways and experimental workflows are included to facilitate understanding.

Introduction to G Protein Biased Agonism at the Kappa Opioid Receptor

The kappa opioid receptor (KOR) is a critical target for the development of novel therapeutics for pain, depression, and substance use disorders.[1] Canonical KOR signaling occurs through the activation of Gαi/o proteins, leading to the inhibition of adenylyl cyclase and modulation of ion channels.[2] However, KOR activation can also trigger signaling through β-arrestin pathways, which are thought to contribute to some of the undesirable side effects of KOR agonists, such as dysphoria.[1][2]

The concept of "biased agonism" or "functional selectivity" describes the ability of a ligand to preferentially activate one signaling pathway over another at the same receptor.[3] A G protein biased KOR agonist, such as this compound, would ideally retain the therapeutic benefits associated with G protein signaling while minimizing the adverse effects linked to β-arrestin recruitment.[1] this compound emerged from a high-throughput screening campaign and subsequent chemical optimization as a novel chemotype with high affinity and selectivity for the KOR.[4]

Quantitative Pharmacology of this compound

The pharmacological profile of this compound has been characterized through a series of in vitro assays to determine its binding affinity, potency, and efficacy at the kappa opioid receptor, as well as its selectivity over other opioid receptor subtypes.

Receptor Binding Affinity

The binding affinity of this compound for the human kappa, mu, and delta opioid receptors was determined using radioligand competition binding assays.[4] The inhibition constant (Ki) values demonstrate that this compound is a highly potent and selective KOR agonist.

| Receptor | Radioligand | Test Compound | Kᵢ (nM) | Selectivity (fold) | Reference |

| Kappa (KOR) | [³H]-U69,593 | This compound | 2.4 | - | [4] |

| Mu (MOR) | [³H]-DAMGO | This compound | >10,000 | >4167 vs KOR | [4] |

| Delta (DOR) | [³H]-Naltrindole | This compound | >10,000 | >4167 vs KOR | [4] |

Functional Activity: G Protein Activation

The ability of this compound to activate G protein signaling was assessed using a [³⁵S]GTPγS binding assay in membranes from CHO-hKOR cells.[2] This assay measures the agonist-stimulated binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to Gα subunits, an early event in GPCR activation.[5]

| Assay | Compound | EC₅₀ (nM) | Eₘₐₓ (% of U69,593) | Reference |

| [³⁵S]GTPγS Binding | This compound | 25 | 100 | [2] |

| [³⁵S]GTPγS Binding | U69,593 (Reference) | 10 | 100 | [2] |

Functional Activity: β-Arrestin Recruitment

The recruitment of β-arrestin 2 to the KOR upon agonist stimulation was measured using a DiscoveRx PathHunter β-arrestin assay.[2][4] This enzyme fragment complementation assay provides a quantitative measure of the interaction between the receptor and β-arrestin.

| Assay | Compound | EC₅₀ (nM) | Eₘₐₓ (% of Dynorphin A) | Reference |

| β-Arrestin Recruitment | This compound | 1,800 | 80 | [2] |

| β-Arrestin Recruitment | Dynorphin A (Reference) | 10 | 100 | [2] |

Signaling Pathways

This compound, as a G protein biased agonist, preferentially activates the Gαi/o signaling cascade over the β-arrestin pathway.

G Protein Signaling Pathway

The primary signaling pathway activated by this compound at the KOR is the Gαi/o pathway. This leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. Additionally, the dissociation of the Gβγ subunit can modulate the activity of various ion channels, such as G protein-coupled inwardly-rectifying potassium channels (GIRKs) and voltage-gated calcium channels.

Caption: G Protein Signaling Pathway of this compound at the KOR.

β-Arrestin Signaling Pathway

While this compound displays significantly weaker potency for β-arrestin recruitment, this pathway is still engaged to some extent. Agonist binding to the KOR can lead to its phosphorylation by G protein-coupled receptor kinases (GRKs), which then promotes the binding of β-arrestin. β-arrestin binding can lead to receptor desensitization, internalization, and the initiation of a distinct set of signaling cascades, which for KOR have been associated with dysphoria.

Caption: β-Arrestin Signaling Pathway at the KOR.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the characterization of this compound.

Radioligand Competition Binding Assay

This assay is used to determine the binding affinity (Ki) of a test compound for a receptor by measuring its ability to displace a radiolabeled ligand.

Workflow:

Caption: Workflow for Radioligand Competition Binding Assay.

Detailed Method:

-

Membrane Preparation: Cell membranes from Chinese Hamster Ovary (CHO) cells stably expressing the human kappa opioid receptor (CHO-hKOR) are prepared by homogenization and centrifugation. Protein concentration is determined using a standard method (e.g., BCA assay).[6]

-

Assay Buffer: A typical assay buffer consists of 50 mM Tris-HCl, pH 7.4.

-

Incubation: In a 96-well plate, incubate cell membranes (e.g., 10-20 µg protein), a fixed concentration of radioligand (e.g., [³H]-U69,593 at its Kd), and varying concentrations of this compound.[6] Total binding is determined in the absence of a competing ligand, and non-specific binding is determined in the presence of a high concentration of a non-labeled KOR agonist (e.g., 10 µM U-50,488).

-

Equilibration: Incubate the mixture at 25°C for 60-90 minutes to reach equilibrium.[6]

-

Filtration: The incubation is terminated by rapid filtration through glass fiber filters (e.g., Whatman GF/B) using a cell harvester. This separates the receptor-bound radioligand from the free radioligand.

-

Washing: The filters are washed multiple times with ice-cold assay buffer to remove unbound radioactivity.

-

Quantification: The radioactivity retained on the filters is quantified by liquid scintillation counting.

-

Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined by non-linear regression analysis of the competition curve. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.[4]

[³⁵S]GTPγS Binding Assay

This functional assay measures the agonist-induced activation of G proteins by quantifying the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to Gα subunits.[5]

Workflow:

Caption: Workflow for [³⁵S]GTPγS Binding Assay.

Detailed Method:

-

Membrane Preparation: CHO-hKOR cell membranes are prepared as described for the radioligand binding assay.[2]

-

Assay Buffer: The assay buffer typically contains 50 mM Tris-HCl (pH 7.4), 100 mM NaCl, 5 mM MgCl₂, and 1 mM EDTA.[2]

-

Incubation: Membranes (10 µg) are pre-incubated with GDP (10 µM) for at least 15 minutes on ice. The membranes are then incubated with varying concentrations of this compound and [³⁵S]GTPγS (0.1 nM) in a final volume of 200 µL.[2] Basal binding is determined in the absence of agonist, and non-specific binding is determined in the presence of a high concentration of unlabeled GTPγS (10 µM).

-

Equilibration: The reaction is carried out at 30°C for 60 minutes.[2]

-

Filtration and Quantification: The reaction is terminated by rapid filtration, and radioactivity is quantified as described for the radioligand binding assay.

-

Data Analysis: Dose-response curves are generated by plotting the specific [³⁵S]GTPγS binding against the logarithm of the this compound concentration. The EC₅₀ (the concentration of agonist that produces 50% of the maximal response) and Eₘₐₓ (the maximal effect) are determined by non-linear regression analysis.[2]

β-Arrestin Recruitment Assay (PathHunter)

This cell-based assay measures the recruitment of β-arrestin to the activated KOR using enzyme fragment complementation.[7]

Workflow:

Caption: Workflow for PathHunter β-Arrestin Recruitment Assay.

Detailed Method:

-

Cell Culture: CHO-hKOR cells stably co-expressing the KOR fused to a ProLink™ tag and β-arrestin 2 fused to an Enzyme Acceptor (EA) fragment of β-galactosidase are cultured in appropriate media.[7]

-

Cell Plating: Cells are seeded into 96-well microplates and allowed to attach overnight.

-

Agonist Stimulation: The culture medium is removed, and cells are treated with varying concentrations of this compound in assay buffer.

-

Incubation: The plates are incubated at 37°C for a specified period (e.g., 90 minutes) to allow for β-arrestin recruitment.[8]

-

Detection: The detection reagent, containing the chemiluminescent substrate for β-galactosidase, is added to each well.

-

Luminescence Measurement: After a further incubation period at room temperature, the luminescence is measured using a plate reader.

-

Data Analysis: Dose-response curves are constructed, and EC₅₀ and Eₘₐₓ values are determined by non-linear regression analysis.[7]

Synthesis

This compound, with the chemical name 2-[5-[(3,4-Dichlorophenyl)methylsulfanyl]-4-(furan-2-ylmethyl)-1,2,4-triazol-3-yl]pyridine, is a novel chemical entity.[9] The synthesis of this class of compounds generally involves the construction of the central 1,2,4-triazole ring followed by the addition of the various substituents. A plausible synthetic route would involve the reaction of a substituted thiosemicarbazide with a carboxylic acid derivative to form the triazole core, followed by alkylation to introduce the furan-2-ylmethyl and (3,4-dichlorophenyl)methyl groups. Specific details of the synthesis of this compound are proprietary to the discovering laboratories but can be inferred from related chemical literature.[10][11]

Conclusion

This compound is a valuable pharmacological tool for investigating the roles of KOR-mediated G protein signaling in various physiological and pathological processes. Its high potency, selectivity, and G protein bias make it a promising lead compound for the development of novel therapeutics with improved side-effect profiles. The detailed experimental protocols provided herein should enable researchers to further characterize this compound and other biased agonists at the kappa opioid receptor.

References

- 1. cdr.lib.unc.edu [cdr.lib.unc.edu]

- 2. Development of Functionally Selective, Small Molecule Agonists at Kappa Opioid Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Potential for Kappa Opioid Receptor Agonists to Engineer Non-Addictive Analgesics: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Discovery of Small Molecule Kappa Opioid Receptor Agonist and Antagonist Chemotypes through a HTS and Hit Refinement Strategy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. GTPγS Binding Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. Synthesis and evaluation of 3,4,5-trisubstituted triazoles as G protein-biased kappa opioid receptor agonists - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Recruitment of β-Arrestin 1 and 2 to the β2-Adrenoceptor: Analysis of 65 Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 9. 2-(5-{[(3,4-Dichlorophenyl)methyl]sulfanyl}-4-[(furan-2-yl)methyl]-4H-1,2,4-triazol-3-yl)pyridine | 1355243-24-1 | FEC24324 [biosynth.com]

- 10. Synthesis and in vitro activity of 1-(2,3-dichlorophenyl)-N-(pyridin-3-ylmethyl)-1H-1,2,4-triazol-5-amine and 4-(2,3-dichlorophenyl)-N-(pyridin-3-ylmethyl)-4H-1,2,4-triazol-3-amine P2X7 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

ML138: A Technical Guide to its Role in the Dynorphin/KOR System

For Researchers, Scientists, and Drug Development Professionals

Introduction

ML138 has emerged as a significant chemical probe for investigating the pharmacology of the kappa opioid receptor (KOR), a key component of the endogenous dynorphin/KOR system. This system is critically involved in regulating mood, stress, pain, and addiction. Activation of the KOR by its endogenous ligand, dynorphin, typically leads to dysphoria and aversive states, making KOR antagonists a focal point for therapeutic development. Conversely, KOR agonists are being explored for their potential analgesic properties, devoid of the abuse liability associated with mu-opioid receptor agonists. This compound is a potent and selective KOR agonist that has been instrumental in dissecting the complex signaling pathways initiated by KOR activation. This technical guide provides an in-depth overview of this compound, its interaction with the dynorphin/KOR system, and the experimental methodologies used for its characterization.

Core Concepts of the Dynorphin/KOR System

The dynorphin/KOR system is a neuromodulatory system in the central nervous system. KOR is a G protein-coupled receptor (GPCR) that primarily couples to Gi/o proteins. Upon activation by dynorphin peptides, KOR initiates a signaling cascade that includes:

-

G-protein Pathway: Inhibition of adenylyl cyclase, leading to decreased cyclic AMP (cAMP) levels.

-

β-Arrestin Pathway: Recruitment of β-arrestin proteins, which can lead to receptor desensitization, internalization, and initiation of G protein-independent signaling cascades.

The balance between these two pathways, known as functional selectivity or biased agonism, is a critical area of research, as it may be possible to develop KOR ligands that selectively activate one pathway over the other, thereby separating therapeutic effects from adverse side effects.

This compound: A Selective Kappa Opioid Receptor Agonist

This compound is a small molecule identified through high-throughput screening as a potent agonist of the kappa opioid receptor.[1][2] It belongs to a novel chemical class of KOR modulators.[1]

Quantitative Data for this compound

The following tables summarize the key quantitative data for this compound's activity at the kappa opioid receptor. This data is crucial for understanding its potency and selectivity.

| Parameter | Value | Assay System | Reference |

| Binding Affinity (Ki) | Data not available in the searched sources | ||

| Functional Potency (EC50) | |||

| β-arrestin-2 Recruitment | 0.87 µM | Human U2OS cells | [3] |

| G-protein Activation | Data not available in the searched sources | ||

| Efficacy (Emax) | Data not available in the searched sources |

Note: While specific Ki and G-protein activation data for this compound were not found in the provided search results, the primary literature from which it originates describes related compounds with high affinity and G-protein biased agonism.[4]

Signaling Pathways and Experimental Workflows

The characterization of this compound involves a series of in vitro assays to determine its binding affinity, functional potency, and efficacy at the KOR. The following diagrams illustrate the key signaling pathways and experimental workflows.

Detailed Experimental Protocols

The following are detailed methodologies for the key experiments cited in the characterization of KOR ligands like this compound.

Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of a compound for the receptor.

Objective: To measure the displacement of a radiolabeled ligand from the KOR by this compound.

Materials:

-

Cell membranes expressing the human kappa opioid receptor.

-

Radioligand (e.g., [³H]diprenorphine or [³H]U69,593).

-

This compound at various concentrations.

-

Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Wash buffer.

-

Glass fiber filters.

-

Scintillation counter.

Protocol:

-

Incubation: Incubate the cell membranes with a fixed concentration of the radioligand and varying concentrations of this compound in the binding buffer.

-

Equilibration: Allow the binding to reach equilibrium (e.g., 60 minutes at room temperature).

-

Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate bound from unbound radioligand.

-

Washing: Wash the filters with ice-cold wash buffer to remove non-specifically bound radioligand.

-

Counting: Measure the radioactivity retained on the filters using a scintillation counter.

-

Data Analysis: Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand). Calculate the Ki value using the Cheng-Prusoff equation.

G-Protein Activation Assay ([³⁵S]GTPγS Binding)

This functional assay measures the ability of a compound to activate G-proteins coupled to the receptor.

Objective: To quantify the stimulation of [³⁵S]GTPγS binding to G-proteins upon KOR activation by this compound.

Materials:

-

Cell membranes expressing the human kappa opioid receptor.

-

[³⁵S]GTPγS.

-

GDP.

-

This compound at various concentrations.

-

Assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4).

-

Glass fiber filters.

-

Scintillation counter.

Protocol:

-

Incubation: Incubate the cell membranes with [³⁵S]GTPγS, GDP, and varying concentrations of this compound in the assay buffer.

-

Reaction: Allow the reaction to proceed (e.g., 60 minutes at 30°C).

-

Filtration: Terminate the reaction by rapid filtration through glass fiber filters.

-

Washing: Wash the filters with ice-cold buffer.

-

Counting: Measure the radioactivity on the filters using a scintillation counter.

-

Data Analysis: Plot the amount of bound [³⁵S]GTPγS as a function of this compound concentration to determine the EC50 and Emax values for G-protein activation.

β-Arrestin Recruitment Assay (e.g., PathHunter™)

This assay measures the recruitment of β-arrestin to the activated receptor.

Objective: To quantify the recruitment of β-arrestin to the KOR in response to this compound stimulation.

Materials:

-

Cells co-expressing the human kappa opioid receptor fused to a fragment of β-galactosidase and β-arrestin fused to the complementary fragment of β-galactosidase (e.g., U2OS or CHO-K1 cells).

-

This compound at various concentrations.

-

Cell culture medium.

-

Luminescent substrate for β-galactosidase.

-

Luminometer.

Protocol:

-

Cell Plating: Plate the engineered cells in a multi-well plate.

-

Compound Addition: Add varying concentrations of this compound to the cells.

-

Incubation: Incubate the plate for a specified time (e.g., 90 minutes) to allow for β-arrestin recruitment and enzyme complementation.

-

Substrate Addition: Add the luminescent substrate for β-galactosidase.

-

Measurement: Measure the luminescence signal using a luminometer.

-

Data Analysis: Plot the luminescence signal as a function of this compound concentration to determine the EC50 and Emax values for β-arrestin recruitment.

Conclusion

This compound is a valuable pharmacological tool for probing the function of the dynorphin/KOR system. Its characterization as a potent KOR agonist allows for the detailed investigation of KOR-mediated signaling pathways. The experimental protocols outlined in this guide provide a framework for the comprehensive evaluation of this compound and other KOR ligands, facilitating the discovery and development of novel therapeutics targeting this important system. Further characterization of this compound's in vivo effects and its potential for biased agonism will continue to shed light on the complex roles of the dynorphin/KOR system in health and disease.

References

- 1. In Vitro, In Vivo and In Silico Characterization of a Novel Kappa-Opioid Receptor Antagonist | MDPI [mdpi.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. ACS Chemical Neuroscience and Neuroscience Drug Discovery as 2012 Comes to a Close - PMC [pmc.ncbi.nlm.nih.gov]

- 4. AID 2348 - SAR analysis of Antagonists of the Kappa Opioid Receptor (KOR) using an Image-Based Assay - PubChem [pubchem.ncbi.nlm.nih.gov]

ML138: A Deep Dive into its High Selectivity for the Kappa Opioid Receptor

For Immediate Release

This technical guide provides a comprehensive overview of the pharmacological profile of ML138, a potent and highly selective agonist for the kappa opioid receptor (KOR). This compound, identified through a high-throughput screening campaign, represents a significant tool for researchers in neuroscience and drug development. Its remarkable selectivity for the KOR over other opioid receptor subtypes, coupled with its G protein signaling bias, makes it an invaluable probe for dissecting the complexities of the kappa opioid system and for the development of novel therapeutics with potentially improved side-effect profiles.

Quantitative Analysis of this compound Receptor Selectivity

The selectivity of this compound has been rigorously determined through a series of in vitro binding and functional assays. The data, summarized below, clearly demonstrates its high affinity and functional potency at the KOR, with significantly lower activity at the mu (MOR) and delta (DOR) opioid receptors.

Opioid Receptor Binding Affinities of this compound

| Compound | KOR Ki (nM) | MOR Ki (nM) | DOR Ki (nM) | KOR/MOR Selectivity Ratio | KOR/DOR Selectivity Ratio |

| This compound | 2.4 | 1900 | >5000 | 792 | >2083 |

Table 1: Binding affinities (Ki) were determined by radioligand binding assays. Data is derived from Frankowski et al., 2012, ACS Chemical Neuroscience.

Functional Potency of this compound at Opioid Receptors

| Assay Type | Parameter | KOR | MOR | DOR |

| GTPγS Binding | EC50 (nM) | 38.3 ± 5.6 | >10,000 | >10,000 |

| Emax (%) | 103 ± 3.4 | - | - | |

| β-Arrestin Recruitment | EC50 (nM) | 884 ± 160 | >10,000 | >10,000 |

| Emax (%) | 56.3 ± 6.0 | - | - |

Table 2: Functional potency (EC50) and efficacy (Emax) of this compound. Data is derived from Zhou et al., 2013, Journal of Biological Chemistry.

Visualizing the Signaling and Experimental Workflow

To further elucidate the mechanisms of this compound action and the process of its characterization, the following diagrams are provided.

ML138: A Technical Guide for its Application as a Neuroscience Research Probe

For Researchers, Scientists, and Drug Development Professionals

Introduction

ML138 is a potent and highly selective agonist for the kappa opioid receptor (KOR), a G protein-coupled receptor (GPCR) critically involved in modulating pain, mood, and addiction. Developed as a molecular probe, this compound exhibits significant biased agonism, preferentially activating G protein signaling pathways over the recruitment of β-arrestin2. This unique pharmacological profile makes this compound an invaluable tool for dissecting the distinct physiological and pathological roles of these two major KOR signaling cascades in the central nervous system. This technical guide provides an in-depth overview of this compound, including its mechanism of action, quantitative pharmacological data, detailed experimental protocols, and relevant signaling pathways to facilitate its use in neuroscience research.

Mechanism of Action

This compound acts as a selective agonist at the kappa opioid receptor. Upon binding, it stabilizes a receptor conformation that preferentially couples to and activates inhibitory G proteins (Gαi/o). This leads to the dissociation of the Gαi/o and Gβγ subunits, which in turn modulate downstream effectors to produce the canonical effects of KOR activation. A key feature of this compound is its G protein bias, meaning it potently initiates G protein-mediated signaling while only weakly engaging β-arrestin2. This property allows researchers to isolate and study the consequences of G protein-dependent KOR signaling, which is thought to be responsible for the analgesic effects of KOR agonists, while minimizing the β-arrestin2-mediated pathways often associated with adverse effects like dysphoria and sedation.[1]

Quantitative Pharmacological Data

The following tables summarize the in vitro pharmacological profile of this compound and the prototypical KOR agonist U-69,593 for comparison.

Table 1: Opioid Receptor Binding Affinity

This table presents the binding affinities (Ki) of this compound and U-69,593 for the human kappa (hKOR), mu (hMOR), and delta (hDOR) opioid receptors. The Ki value represents the concentration of the ligand that will bind to 50% of the receptors in the absence of a competing ligand and is a measure of the ligand's affinity for the receptor.

| Compound | hKOR Ki (nM) | hMOR Ki (nM) | hDOR Ki (nM) | Selectivity (KOR vs. MOR/DOR) |

| This compound | < 3 | > 10,000 | > 10,000 | > 3333-fold |

| U-69,593 | ~10-18 | > 1,000 | > 1,000 | > 55-100-fold |

Data for this compound from Frankowski et al., 2012. Data for U-69,593 from various sources.[2][3]

Table 2: Functional Activity at the Kappa Opioid Receptor

This table summarizes the potency (EC50) and efficacy (Emax) of this compound and U-69,593 in functional assays measuring G protein activation ([³⁵S]GTPγS binding) and β-arrestin2 recruitment. EC50 is the concentration of an agonist that gives 50% of the maximal response, while Emax represents the maximum response that can be produced by the drug.

| Compound | G Protein Activation ([³⁵S]GTPγS) | β-Arrestin2 Recruitment |

| EC50 (nM) | Emax (%) | |

| This compound | 48 | 100 |

| U-69,593 | ~3-8 | ~100 |

Data for this compound from Frankowski et al., 2012 and MedchemExpress. Data for U-69,593 from various sources.[2][4]

Experimental Protocols

Detailed methodologies for key experiments to characterize and utilize this compound are provided below.

Radioligand Binding Assay (for Ki Determination)

This protocol is used to determine the binding affinity of this compound for opioid receptors.

Materials:

-

Cell membranes expressing the opioid receptor of interest (e.g., CHO-hKOR, CHO-hMOR, CHO-hDOR).

-

Radioligand (e.g., [³H]diprenorphine, a non-selective opioid antagonist).

-

Unlabeled this compound.

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4.

-

Wash Buffer: 50 mM Tris-HCl, pH 7.4, ice-cold.

-

96-well filter plates (e.g., GF/B).

-

Scintillation cocktail.

-

Microplate scintillation counter.

Procedure:

-

Prepare serial dilutions of unlabeled this compound in assay buffer.

-

In a 96-well plate, add in order:

-

Assay buffer.

-

A fixed concentration of radioligand (typically at or below its Kd value).

-

Varying concentrations of this compound.

-

Cell membranes (typically 5-20 µg of protein per well).

-

For non-specific binding control wells, add a high concentration of a non-radiolabeled antagonist (e.g., 10 µM naloxone).

-

-

Incubate the plate at room temperature for 60-120 minutes to reach equilibrium.

-

Terminate the assay by rapid filtration through the filter plate using a cell harvester.

-

Wash the filters three times with ice-cold wash buffer to remove unbound radioligand.

-

Dry the filter plate completely.

-

Add scintillation cocktail to each well.

-

Count the radioactivity in a microplate scintillation counter.

Data Analysis:

-

Plot the percentage of specific binding of the radioligand against the log concentration of this compound.

-

Fit the data to a one-site competition curve using non-linear regression to determine the IC50 value.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[5]

[³⁵S]GTPγS Binding Assay (for G Protein Activation)

This functional assay measures the ability of this compound to activate G proteins.

Materials:

-

Cell membranes expressing the kappa opioid receptor.

-

[³⁵S]GTPγS (specific activity >1000 Ci/mmol).

-

Unlabeled GTPγS.

-

GDP.

-

This compound.

-

Assay Buffer: 50 mM Tris-HCl (pH 7.4), 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA.

-

96-well filter plates.

-

Scintillation cocktail and counter.

Procedure:

-

Prepare serial dilutions of this compound in assay buffer.

-

In a 96-well plate, add in order:

-

Assay buffer or unlabeled GTPγS (for non-specific binding, final concentration 10 µM).

-

Diluted this compound or vehicle control.

-

Membrane suspension (10-20 µg protein/well).

-

GDP (final concentration 10-100 µM).

-

-

Pre-incubate the plate at 30°C for 15 minutes.

-

Initiate the reaction by adding [³⁵S]GTPγS (final concentration 0.05-0.1 nM) to each well.

-

Incubate the plate at 30°C for 60 minutes with gentle shaking.

-

Terminate the reaction by rapid filtration through the filter plate.

-

Wash the filters three times with ice-cold wash buffer.

-

Dry the filter plate, add scintillation cocktail, and count the radioactivity.[6]

Data Analysis:

-

Subtract non-specific binding from all other values.

-

Plot the specific binding (as a percentage of the maximal response of a full agonist) against the log concentration of this compound.

-

Fit the data to a sigmoidal dose-response curve to determine the EC50 and Emax values.[6]

β-Arrestin2 Recruitment Assay

This assay quantifies the recruitment of β-arrestin2 to the activated KOR. The PathHunter® assay is a common commercially available platform.

Materials:

-

PathHunter® CHO-K1 OPRM1 β-arrestin cells (or similar cell line co-expressing KOR and a β-arrestin reporter system).

-

Cell culture medium and reagents.

-

This compound.

-

Reference agonist (e.g., U-69,593).

-

384-well white, clear-bottom assay plates.

-

PathHunter® Detection Reagent.

-

Luminometer.

Procedure:

-

Seed the PathHunter® cells into the 384-well plate and incubate overnight.

-

Prepare serial dilutions of this compound and the reference agonist.

-

Add the compounds to the cells and incubate for 90 minutes at 37°C.

-

Add the PathHunter® Detection Reagent to each well.

-

Incubate at room temperature for 60 minutes.

-

Read the chemiluminescent signal using a luminometer.[7]

Data Analysis:

-

Normalize the data to vehicle control (0% activation) and the maximal response of the reference full agonist (100% activation).

-

Plot the normalized response against the log concentration of this compound.

-

Fit the data to a sigmoidal dose-response curve to determine the EC50 and Emax values.[7]

In Vivo Hot Plate Analgesia Assay

This behavioral assay assesses the analgesic effects of this compound in rodents.

Materials:

-

Hot plate apparatus with adjustable temperature.

-

Transparent cylindrical restrainer.

-

This compound solution for injection (e.g., dissolved in a vehicle of DMSO, Tween 80, and saline).

-

Mice or rats.

Procedure:

-

Set the hot plate temperature to a noxious level (e.g., 52-55°C).

-

Administer this compound or vehicle to the animals via the desired route (e.g., intraperitoneal, subcutaneous).

-

At a predetermined time post-injection (e.g., 30 minutes), place the animal on the hot plate within the restrainer.

-

Start a timer immediately.

-

Observe the animal for nocifensive behaviors such as hind paw licking, hind paw flicking, or jumping.

-

Stop the timer at the first sign of a nocifensive response and record the latency.

-

Remove the animal from the hot plate immediately. A cut-off time (e.g., 30-60 seconds) should be established to prevent tissue damage.[8][9]

Data Analysis:

-

Compare the latency to respond between the this compound-treated group and the vehicle-treated group using appropriate statistical tests (e.g., t-test or ANOVA).

-

A significant increase in latency in the this compound group indicates an analgesic effect.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways of the kappa opioid receptor and a typical experimental workflow for characterizing a KOR agonist like this compound.

Caption: KOR Signaling Pathways.

Caption: this compound Characterization Workflow.

Conclusion

This compound serves as a powerful and selective tool for investigating the nuanced roles of kappa opioid receptor signaling in the brain. Its pronounced G protein bias allows for the targeted exploration of pathways implicated in analgesia, while minimizing the confounding effects of β-arrestin2-mediated signaling. The data and protocols provided in this guide are intended to equip researchers with the necessary information to effectively utilize this compound as a probe in their neuroscience studies, ultimately contributing to a deeper understanding of KOR biology and the development of novel therapeutics for a range of neurological and psychiatric disorders.

References

- 1. κ-opioid receptor - Wikipedia [en.wikipedia.org]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. The effects of opioid peptides on dopamine release in the nucleus accumbens: an in vivo microdialysis study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. A method for the quantification of biased signalling at constitutively active receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. Measurement of β-Arrestin Recruitment for GPCR Targets - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. Biased ligand quantification in drug discovery: from theory to high throughput screening to identify new biased μ opioid receptor agonists - PMC [pmc.ncbi.nlm.nih.gov]

ML138: A Technical Guide to its Biochemical and Physiological Effects

For Researchers, Scientists, and Drug Development Professionals

Abstract

ML138 is a selective agonist for the kappa opioid receptor (KOR), a G protein-coupled receptor (GPCR) implicated in pain, mood, and addiction. Emerging data indicates that this compound acts as a biased agonist, preferentially activating G protein signaling pathways over β-arrestin recruitment. This profile suggests a potential for therapeutic applications with a reduced side-effect profile compared to unbiased KOR agonists. This document provides a comprehensive overview of the known biochemical and physiological effects of this compound, including quantitative data, detailed experimental methodologies for its characterization, and a visualization of its signaling pathways.

Introduction

The kappa opioid receptor is a key target in the central nervous system for modulating nociception and affective states.[1] While KOR agonists have shown promise as potent analgesics without the addictive potential of mu-opioid receptor (MOR) agonists, their clinical development has been hampered by adverse effects such as dysphoria, sedation, and hallucinations.[2][3] These undesirable effects are thought to be mediated, at least in part, through the β-arrestin signaling cascade.[3][4]

The development of biased agonists, which selectively engage specific downstream signaling pathways, offers a promising strategy to separate the therapeutic effects of KOR activation from its adverse side effects.[3][5] this compound has been identified as such a compound, a selective KOR agonist that potently activates G protein coupling while only weakly engaging β-arrestin2.[6] This guide summarizes the current understanding of this compound's pharmacological profile.

Biochemical Profile of this compound

The primary biochemical activity of this compound is its agonism at the kappa opioid receptor. Quantitative data available for this compound is summarized in the table below.

| Parameter | Value | Cell Line / System | Assay Type | Reference |

| EC50 | 0.87 µM | U2OS | β-arrestin-2 recruitment | [7][8] |

EC50 (Half-maximal effective concentration) indicates the concentration of a drug that induces a response halfway between the baseline and maximum after a specified exposure time.

It is noted that this compound is a potent activator of G protein coupling with weak interaction with β-arrestin2.[6]

Signaling Pathways

Activation of the kappa opioid receptor by an agonist like this compound initiates a cascade of intracellular signaling events. As a biased agonist, this compound preferentially activates the G protein-mediated pathway.

G Protein-Mediated Signaling

Upon binding of this compound, the KOR undergoes a conformational change, leading to the activation of inhibitory G proteins (Gi/o).[4][9] This results in the dissociation of the Gα and Gβγ subunits, which then modulate downstream effectors:

-

Inhibition of Adenylyl Cyclase: The Gαi/o subunit inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[9]

-

Modulation of Ion Channels: The Gβγ subunit can directly interact with and modulate the activity of ion channels. This includes the activation of G protein-coupled inwardly rectifying potassium (GIRK) channels, leading to neuronal hyperpolarization, and the inhibition of voltage-gated calcium channels, which reduces neurotransmitter release.[1][9]

β-Arrestin-Mediated Signaling

While less potently activated by this compound, the β-arrestin pathway is also a consequence of KOR activation. This pathway is typically associated with receptor desensitization and internalization, as well as the activation of distinct signaling cascades, such as the mitogen-activated protein kinase (MAPK) pathways, which have been linked to the dysphoric effects of KOR agonism.[4][9]

Physiological Effects

The physiological consequences of this compound administration are predicted by its action as a KOR agonist. These effects include:

-

Analgesia: Activation of KORs in the spinal cord and peripheral neurons is known to produce potent antinociception.[10]

-

Anti-pruritic Effects: KOR agonists have been shown to be effective in reducing itch.

-

Diuresis: KOR activation can lead to an increase in urine output.[1]

-

Mood Modulation: The KOR system is critically involved in the regulation of mood and emotional states. While potent, unbiased KOR agonists are associated with dysphoria, the biased agonism of this compound may mitigate these effects.[4]

Experimental Protocols

The characterization of this compound and similar KOR agonists relies on a suite of in vitro assays to determine binding affinity, functional potency, and signaling bias.

Radioligand Binding Assay (for determining Binding Affinity, Ki)

This assay measures the ability of a test compound to displace a radiolabeled ligand from the kappa opioid receptor.

-

Materials:

-

Cell membranes expressing the human kappa opioid receptor (hKOR).

-

Radiolabeled KOR ligand (e.g., [³H]-diprenorphine).[11]

-

Test compound (this compound) at various concentrations.

-

Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Glass fiber filters.

-

Scintillation counter.

-

-

Procedure:

-

In a 96-well plate, incubate hKOR-expressing cell membranes with a fixed concentration of the radiolabeled ligand and varying concentrations of this compound.

-

Incubate at room temperature for 1 hour to allow the binding to reach equilibrium.[11]

-

Terminate the reaction by rapid filtration through glass fiber filters to separate bound from unbound radioligand.

-

Wash the filters with ice-cold buffer.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

The Ki value is calculated from the IC50 value (concentration of this compound that displaces 50% of the radioligand) using the Cheng-Prusoff equation.

-

[³⁵S]GTPγS Binding Assay (for G Protein Activation)

This functional assay measures the activation of G proteins upon agonist binding to the KOR.

-

Materials:

-

hKOR-expressing cell membranes.

-

[³⁵S]GTPγS (a non-hydrolyzable GTP analog).

-

GDP (Guanosine diphosphate).

-

Test compound (this compound) at various concentrations.

-

Assay Buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4).[12]

-

-

Procedure:

-

Pre-incubate cell membranes with GDP and varying concentrations of this compound.[13]

-

Initiate the reaction by adding [³⁵S]GTPγS.

-

Incubate at 30°C for 60 minutes.[13]

-

Terminate the reaction by rapid filtration.

-

Measure the amount of bound [³⁵S]GTPγS by scintillation counting.

-

Data are plotted as a concentration-response curve to determine the EC50 and Emax (maximal effect) for G protein activation.

-

β-Arrestin Recruitment Assay (e.g., PathHunter® Assay)

This assay quantifies the recruitment of β-arrestin to the activated KOR.

-

Materials:

-

A cell line (e.g., U2OS) co-expressing hKOR fused to a fragment of β-galactosidase (ProLink) and β-arrestin fused to the complementary enzyme fragment (Enzyme Acceptor).[7][8][14]

-

Test compound (this compound) at various concentrations.

-

Substrate for β-galactosidase that produces a chemiluminescent signal.

-

-

Procedure:

-

Plate the engineered cells in a 384-well plate and incubate overnight.[15]

-

Add varying concentrations of this compound to the cells and incubate.

-

Add the chemiluminescent substrate.

-

Measure the light output on a luminometer.

-

The signal is proportional to the amount of β-arrestin recruited to the receptor. Data are used to generate a concentration-response curve and determine the EC50 for β-arrestin recruitment.

-

Conclusion

This compound is a valuable research tool for investigating the nuanced roles of kappa opioid receptor signaling. Its biased agonist profile, favoring G protein activation over β-arrestin pathways, makes it an intriguing candidate for exploring the development of next-generation analgesics with potentially fewer side effects. Further in vivo studies are necessary to fully elucidate its physiological effects and therapeutic potential.

References

- 1. Physiology, Opioid Receptor - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Therapeutic Potential of Kappa Opioid Agonists | MDPI [mdpi.com]

- 3. Potential for Kappa Opioid Receptor Agonists to Engineer Non-Addictive Analgesics: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. κ-opioid receptor - Wikipedia [en.wikipedia.org]

- 5. Pharmacology of Kappa Opioid Receptors: Novel Assays and Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound ≥98% (HPLC) | 1355243-24-1 [sigmaaldrich.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. Kinase Cascades and Ligand-Directed Signaling at the Kappa Opioid Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Pharmacological profiles of opioid ligands at Kappa opioid receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. benchchem.com [benchchem.com]

- 13. benchchem.com [benchchem.com]

- 14. Discovery of Small Molecule Kappa Opioid Receptor Agonist and Antagonist Chemotypes through a HTS and Hit Refinement Strategy - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Measurement of β-Arrestin Recruitment for GPCR Targets - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

In-Depth Technical Guide to ML138 (CAS: 1355243-24-1): A Selective Kappa Opioid Receptor Agonist

For Researchers, Scientists, and Drug Development Professionals

Abstract

ML138 is a potent and selective small molecule agonist of the kappa opioid receptor (KOR), a G protein-coupled receptor (GPCR) implicated in a range of physiological processes including pain, addiction, and mood. This technical guide provides a comprehensive overview of the chemical, physical, and pharmacological properties of this compound. It details its mechanism of action, highlighting its biased agonism towards G protein signaling over β-arrestin recruitment. This document consolidates quantitative data from key in vitro assays and outlines the experimental protocols utilized for its characterization, serving as a vital resource for researchers in neuroscience and drug discovery.

Chemical and Physical Properties

This compound, with the IUPAC name 2-[[5-[(3,4-dichlorophenyl)methyl]sulfanyl-4-(furan-2-ylmethyl)-1,2,4-triazol-3-yl]methyl]pyridine, is a synthetic compound identified through high-throughput screening. Its fundamental properties are summarized below.

| Property | Value |

| CAS Number | 1355243-24-1 |

| Molecular Formula | C19H14Cl2N4OS |

| Molecular Weight | 417.31 g/mol |

| Appearance | White to off-white solid |

| Solubility | Soluble in DMSO |

| Storage | Store at -20°C for long-term stability |

Pharmacological Properties and Quantitative Data

This compound is characterized as a potent and selective agonist for the kappa opioid receptor. Its pharmacological activity has been assessed through various in vitro assays, revealing a preference for the G protein signaling pathway over the β-arrestin pathway, a characteristic known as biased agonism. This property is of significant interest as it may correlate with a reduced side-effect profile compared to non-biased KOR agonists.

| Assay Type | Parameter | Value | Description |

| Radioligand Binding Assay | Kᵢ (nM) | < 3 | Measures the binding affinity of this compound to the kappa opioid receptor. |

| GTPγS Binding Assay | EC₅₀ (nM) | Specific value not publicly available | Determines the concentration of this compound that elicits a half-maximal response in G protein activation. |

| β-arrestin Recruitment Assay | EC₅₀ (nM) | Specific value not publicly available | Measures the concentration of this compound required for half-maximal recruitment of β-arrestin to the receptor. |

Note: While the primary publication by Frankowski et al. (2012) establishes the high affinity and agonist activity of the chemotype to which this compound belongs, specific EC₅₀ values for this compound in GTPγS and β-arrestin assays are not explicitly detailed in the main text or supplementary information of the initial discovery paper. The Ki of less than 3 nM is reported for the optimized agonist chemotype.

Mechanism of Action and Signaling Pathways

This compound exerts its effects by binding to and activating the kappa opioid receptor, a class A GPCR. Upon activation, KORs primarily couple to inhibitory G proteins (Gαi/o). This initiates a signaling cascade that leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. Additionally, G protein activation can modulate ion channels, leading to neuronal hyperpolarization and reduced neuronal excitability.

A crucial aspect of this compound's mechanism is its G protein signaling bias. It preferentially activates the G protein pathway, which is associated with the therapeutic effects of KOR agonists, such as analgesia. Conversely, it shows weaker recruitment of β-arrestin 2. The β-arrestin pathway is often linked to receptor desensitization, internalization, and the manifestation of adverse effects like dysphoria and sedation. This biased agonism suggests that this compound may have a more favorable therapeutic window.

Signaling Pathway of this compound at the Kappa Opioid Receptor

Caption: this compound preferentially activates the G protein pathway over the β-arrestin pathway.

Experimental Protocols

The characterization of this compound involves several key in vitro assays to determine its binding affinity, functional activity, and signaling bias. Below are detailed methodologies for these experiments.

Radioligand Binding Assay (for Kᵢ Determination)

This competitive binding assay quantifies the affinity of this compound for the kappa opioid receptor.

-

Cell Membranes: Prepare membranes from HEK293 or CHO cells stably expressing the human kappa opioid receptor.

-

Radioligand: Use a high-affinity KOR radioligand, such as [³H]-diprenorphine or [³H]-U69,593.

-

Procedure:

-

In a 96-well plate, incubate cell membranes with a fixed concentration of the radioligand and varying concentrations of this compound.

-

Incubate to allow binding to reach equilibrium.

-

Separate bound from unbound radioligand by rapid filtration through glass fiber filters.

-

Quantify the bound radioactivity using liquid scintillation counting.

-

-

Data Analysis: Determine the IC₅₀ value of this compound (the concentration that inhibits 50% of the specific binding of the radioligand). Convert the IC₅₀ to a Kᵢ value using the Cheng-Prusoff equation.

[³⁵S]GTPγS Binding Assay (for G Protein Activation)

This functional assay measures the ability of this compound to activate G proteins coupled to the KOR.

-

Materials: KOR-expressing cell membranes, [³⁵S]GTPγS (a non-hydrolyzable GTP analog), GDP, and assay buffer.

-

Procedure:

-

In a 96-well plate, combine cell membranes, GDP, and varying concentrations of this compound.

-

Initiate the reaction by adding [³⁵S]GTPγS.

-

Incubate to allow for agonist-stimulated binding of [³⁵S]GTPγS to G proteins.

-

Terminate the reaction by rapid filtration and wash the filters.

-

Measure the amount of bound [³⁵S]GTPγS using a scintillation counter.

-

-

Data Analysis: Plot the stimulated [³⁵S]GTPγS binding as a function of this compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC₅₀ and Eₘₐₓ values.

β-arrestin Recruitment Assay

This assay quantifies the recruitment of β-arrestin 2 to the activated KOR.

-

Assay Principle: Commonly utilizes enzyme fragment complementation (EFC) technology (e.g., PathHunter® assay). In this system, the KOR is tagged with a small enzyme fragment, and β-arrestin 2 is fused to a larger, complementary enzyme fragment. Agonist-induced recruitment of β-arrestin 2 to the receptor brings the fragments together, forming an active enzyme that generates a detectable signal (e.g., chemiluminescence).

-

Procedure:

-

Plate cells co-expressing the tagged KOR and β-arrestin 2 in a 96- or 384-well plate.

-

Add varying concentrations of this compound to the cells.

-

Incubate to allow for receptor activation and β-arrestin recruitment.

-

Add the enzyme substrate and measure the signal using a luminometer.

-

-

Data Analysis: Normalize the data and plot the signal as a function of this compound concentration. Determine the EC₅₀ and Eₘₐₓ from the resulting dose-response curve.

Experimental Workflow Diagram

Caption: Workflow for the in vitro pharmacological characterization of this compound.

Conclusion

This compound is a valuable pharmacological tool for investigating the roles of the kappa opioid receptor in various physiological and pathological processes. Its selectivity and G protein-biased agonism make it a particularly interesting compound for studies aiming to dissociate the therapeutic effects of KOR activation from its adverse side effects. The data and protocols presented in this guide offer a foundational resource for researchers working with this compound and other biased KOR agonists, facilitating further exploration of their therapeutic potential.

molecular structure and activity of ML138

An In-Depth Technical Guide to ML138: A Selective Kappa Opioid Receptor Agonist

Introduction

This compound is a potent and selective small-molecule agonist of the kappa opioid receptor (KOR).[1] Developed as a probe for the Molecular Libraries Probe Production Centers Network (MLPCN), this compound serves as a valuable research tool for investigating the physiological and pathological roles of the KOR signaling pathway.[2][3] This document provides a comprehensive overview of the molecular structure, biological activity, and experimental methodologies associated with this compound, tailored for researchers and professionals in drug development.

Molecular Structure and Properties

This compound is a complex heterocyclic molecule with the chemical name 2-[5-[(3,4-Dichlorophenyl)methylsulfanyl]-4-(furan-2-ylmethyl)-1,2,4-triazol-3-yl]pyridine.[4] Its key physicochemical properties are summarized in the table below.

| Property | Value | Reference |

| Chemical Formula | C₁₉H₁₄Cl₂N₄OS | [1][3] |

| Molecular Weight | 417.31 g/mol | [1][3] |

| CAS Number | 1355243-24-1 | [1][2][3] |

| Appearance | White to beige powder | [1] |

| Solubility | Soluble in DMSO (10 mg/mL) | [1] |

| SMILES | ClC1=CC(CSC2=NN=C(C3=NC=CC=C3)N2CC4=CC=CO4)=CC=C1Cl | [1] |

| InChI Key | QDXGAJIGONMOCL-UHFFFAOYSA-N | [1] |

Biological Activity and Mechanism of Action

This compound functions as a selective agonist for the kappa opioid receptor (KOR), a G protein-coupled receptor (GPCR) involved in various neurological processes, including pain, mood, and addiction.[2] A key characteristic of this compound is its functional selectivity, or biased agonism. It potently activates G protein coupling pathways while only weakly engaging and recruiting β-arrestin2.[1] This biased signaling profile makes this compound a particularly interesting tool for dissecting the distinct downstream consequences of G protein-dependent and β-arrestin-dependent KOR signaling.

Signaling Pathway

Upon binding to the KOR, this compound stabilizes an active conformation of the receptor, leading to the activation of heterotrimeric G proteins, primarily of the Gi/o family. This initiates a signaling cascade that includes the inhibition of adenylyl cyclase, leading to reduced cyclic AMP (cAMP) levels, and the modulation of ion channels, such as the activation of G protein-coupled inwardly-rectifying potassium channels (GIRKs) and the inhibition of voltage-gated calcium channels (VGCCs). These actions collectively result in a decrease in neuronal excitability.

Caption: General signaling pathway for the KOR agonist this compound.

Quantitative Data

The potency of this compound has been quantified in cell-based assays. The following table summarizes the key activity metric reported.

| Parameter | Cell Line | Value (µM) | Description | Reference |

| EC₅₀ | U2OS | 0.87 | 50% effective concentration for β-arrestin-2 recruitment to the KOR. | [2] |

EC₅₀ (Half-maximal effective concentration) is the concentration of a drug that gives half-maximal response.[5][6]

Experimental Protocols

The biological activity of this compound is often characterized using cell-based assays that measure downstream signaling events following receptor activation. A primary method used to determine its potency involves quantifying the recruitment of β-arrestin to the receptor.

β-Arrestin-2 Recruitment Assay

This assay measures the interaction of β-arrestin-2 with the activated kappa opioid receptor.

Objective: To determine the EC₅₀ of this compound by measuring its ability to induce the recruitment of β-arrestin-2 to the human kappa opioid receptor.

Cell Line: Human U2OS cells stably co-transfected with constructs for the human kappa opioid receptor and an enzyme fragment complementation (EFC) system linked to β-arrestin-2.[7]

Methodology:

-

Cell Culture: U2OS cells expressing the KOR and β-arrestin-2-EFC components are cultured in appropriate media and conditions until they reach the desired confluence.

-

Assay Plating: Cells are seeded into multi-well assay plates and incubated to allow for cell attachment.

-

Compound Preparation: A serial dilution of this compound is prepared in an appropriate assay buffer.

-

Treatment: The culture medium is removed from the cells, and the various concentrations of the this compound dilution series are added to the wells. Control wells receive buffer only (vehicle).

-

Incubation: The plate is incubated for a specified period (e.g., 90 minutes) to allow for receptor activation and subsequent β-arrestin-2 recruitment.[7]

-

Detection: The components of the luminescence detection reagent are added to each well. The EFC system relies on the principle that receptor-β-arrestin interaction brings two enzyme fragments into close proximity, forming an active enzyme that converts a substrate into a luminescent signal.

-

Data Acquisition: The luminescence signal from each well is read using a plate reader.

-

Data Analysis: The luminescence data is normalized to controls and plotted against the logarithm of the this compound concentration. A sigmoidal dose-response curve is fitted to the data to calculate the EC₅₀ value.

Caption: Experimental workflow for the β-arrestin-2 recruitment assay.

References

- 1. This compound = 98 HPLC 1355243-24-1 [sigmaaldrich.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. This compound | TargetMol [targetmol.com]

- 4. aobious.com [aobious.com]

- 5. IC50 and EC50 | Graphstats Technologies [graphstats.net]

- 6. EC50 - Wikipedia [en.wikipedia.org]

- 7. medchemexpress.com [medchemexpress.com]

ML138: A Technical Guide to its Safety Profile and Handling

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the safety profile and handling guidelines for the selective kappa opioid receptor (KOR) agonist, ML138. The information is intended for researchers, scientists, and professionals involved in drug development.

Executive Summary

This compound is a potent and selective agonist for the kappa opioid receptor (KOR), developed as a probe for the Molecular Libraries Probe Production Centers Network (MLPCN).[1] It serves as a valuable tool for investigating the role of the KOR in various physiological processes. This guide summarizes the known safety information, provides detailed handling procedures, outlines key experimental protocols for its characterization, and describes its mechanism of action through relevant signaling pathways.

Safety Profile

This compound is classified as a hazardous substance and requires careful handling in a laboratory setting. The available safety data indicates the following hazards:

-

Hazard Classifications: Eye Irritant Category 2, Skin Irritant Category 2, Specific Target Organ Toxicity – Single Exposure Category 3 (Respiratory system).

-

Signal Word: Warning.

-

Target Organs: Respiratory system.

Hazard and Precautionary Statements

The following standardized hazard (H) and precautionary (P) statements are associated with this compound:

| Code | Statement |

| H315 | Causes skin irritation. |

| H319 | Causes serious eye irritation. |

| H335 | May cause respiratory irritation. |

| P261 | Avoid breathing dust/fume/gas/mist/vapors/spray. |

| P264 | Wash skin thoroughly after handling. |

| P271 | Use only outdoors or in a well-ventilated area. |

| P280 | Wear protective gloves/protective clothing/eye protection/face protection. |

| P302 + P352 | IF ON SKIN: Wash with plenty of water. |